Indole, 5-amino-3-(1-pyrrolidinylmethyl)-
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Overview
Description
Indole, 5-amino-3-(1-pyrrolidinylmethyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . This compound, like other indole derivatives, plays a crucial role in cell biology and has attracted attention for its potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including Indole, 5-amino-3-(1-pyrrolidinylmethyl)-, involves various synthetic routes and reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Indole, 5-amino-3-(1-pyrrolidinylmethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, borane, and pyridine . For example, the Fischer indole synthesis uses methanesulfonic acid under reflux conditions to yield tricyclic indole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Indole derivatives, including Indole, 5-amino-3-(1-pyrrolidinylmethyl)-, have a wide range of scientific research applications. They are used in the development of antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds have shown potential in treating various diseases and disorders, making them valuable in medicinal chemistry . Additionally, indole derivatives are used in the synthesis of complex heterocyclic frameworks, which are important in the development of new pharmaceuticals and bioactive molecules .
Mechanism of Action
The mechanism of action of Indole, 5-amino-3-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Indole, 5-amino-3-(1-pyrrolidinylmethyl)- can be compared with other similar indole derivatives, such as indole-3-acetic acid and indole-3-glyoxylate ester . These compounds share a common indole scaffold but differ in their functional groups and biological activities. The uniqueness of Indole, 5-amino-3-(1-pyrrolidinylmethyl)- lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3414-75-3 |
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Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1H-indol-5-amine |
InChI |
InChI=1S/C13H17N3/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9,14H2 |
InChI Key |
XINXCFLBEJQVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
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